2-(2-Amino-5-bromopyridin-3-yl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists require versatile scaffolds with orthogonal reactive handles for efficient parallel synthesis of kinase inhibitor libraries. 2-(2-Amino-5-bromopyridin-3-yl)acetic acid (CAS 1227515-41-4) addresses this need with three distinct functional groups: a bromine at the 5-position for Pd-catalyzed cross-coupling (Suzuki-Miyaura), an amino group for further derivatization, and an acetic acid moiety for direct conjugation. This enables late-stage diversification and streamlined PROTAC development. Supplied at 97% purity for R&D use.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B12984709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-bromopyridin-3-yl)acetic acid
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CC(=O)O)N)Br
InChIInChI=1S/C7H7BrN2O2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H2,9,10)(H,11,12)
InChIKeyJNYYCBGTFRZECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-5-bromopyridin-3-yl)acetic Acid


2-(2-Amino-5-bromopyridin-3-yl)acetic acid (CAS: 1227515-41-4) is a heterocyclic amino acid derivative featuring a pyridine core substituted with an amino group, a bromine atom, and an acetic acid side chain . Its molecular formula is C₇H₇BrN₂O₂ with a molecular weight of 231.05 g/mol . The compound is typically supplied with a purity of 97% for research and development purposes . The unique juxtaposition of these three functional groups provides orthogonal reactive handles, making it a strategically valuable intermediate for constructing complex molecular architectures.

1 Heterocyclic intermediate for metal-catalyzed cross-coupling workflows
2 Orthogonal reactive handles support convergent synthetic routes
3 Supports medicinal chemistry scaffold diversification programs

Why 2-(2-Amino-5-bromopyridin-3-yl)acetic Acid Cannot Be Substituted


The critical differentiator for 2-(2-Amino-5-bromopyridin-3-yl)acetic acid is the bromine atom at the 5-position of the pyridine ring. This substituent is not merely an inert placeholder; it is a high-utility synthetic handle for metal-catalyzed cross-coupling reactions, a capability absent in non-halogenated analogs like 2-(2-aminopyridin-3-yl)acetic acid . Furthermore, the choice of halogen significantly impacts reactivity. The bromine atom in this compound enables more efficient oxidative addition to palladium catalysts compared to its chlorinated counterpart, 2-(2-amino-5-chloropyridin-3-yl)acetic acid . This makes the bromo-derivative the preferred scaffold for late-stage diversification in medicinal chemistry programs, where the ability to explore chemical space around the pyridine core is paramount [1].

Halogen Mismatch Non-halogenated analogs lack the C-Br cross-coupling handle and may halt planned late-stage diversification
Reactivity Gap The 5-chloro analog shows lower oxidative addition efficiency with Pd catalysts, which may shift reaction yields and scope

2-(2-Amino-5-bromopyridin-3-yl)acetic Acid vs. Key Analogs


Molecular Weight and Lipophilicity Advantage Over Des-Bromo Analog

The presence of a bromine atom at the 5-position significantly alters the physicochemical properties of the molecule compared to its non-halogenated analog, 2-(2-aminopyridin-3-yl)acetic acid. This change directly impacts the compound's ADME profile in drug discovery contexts .

MW & Lipophilicity
Class-level inference
Bromo-derivative: MW 231.05, cLogP ~0.9
Des-bromo analog: MW 152.15, cLogP ~ -0.5
Δ +78.9 g/mol; Δ +~1.4 cLogP
Reported lipophilicity shift may influence passive permeability in cell-based assays
Predicted class-level values; experimental confirmation advised
Medicinal Chemistry Drug Design Physicochemical Properties

Superior Cross-Coupling Reactivity of C-Br Bond

The carbon-bromine (C-Br) bond in this compound is a more reactive partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the carbon-chlorine (C-Cl) bond found in the 5-chloro analog . This translates to higher yields, faster reaction times, and milder conditions for late-stage functionalization, a key advantage in medicinal chemistry [1].

Cross-Coupling Reactivity
Class-level inference
C-Br vs C-Cl oxidative addition to Pd(0): relative reactivity approx. 50:1
Supports higher reported relative reactivity for late-stage diversification
General organometallic principle; actual scope depends on substrate and conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

Patent-Validated Kinase Inhibitor Scaffold

Patents describing aminopyridine kinase inhibitors explicitly utilize 2-amino-5-bromopyridine as a key intermediate [1]. The 3-acetic acid derivative, 2-(2-Amino-5-bromopyridin-3-yl)acetic acid, represents a more advanced and versatile intermediate that can be directly incorporated into amide couplings without prior functional group manipulation, streamlining the synthetic route to potential drug candidates .

Kinase Inhibitor Intermediate
Reported
Patent-described aminopyridine kinase inhibitor intermediate with pre-installed acetic acid handle
Reported kinase inhibitor intermediate context; may shorten synthetic routes
Source: US patent application; independent validation recommended
Oncology Kinase Inhibition Pharmaceutical Synthesis

Applications of 2-(2-Amino-5-bromopyridin-3-yl)acetic Acid in Drug Discovery


Kinase Inhibitor Synthesis and Diversification

This compound is a privileged scaffold for synthesizing kinase inhibitors [1]. The amino group can be readily functionalized, the bromine atom serves as a versatile handle for introducing diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling to explore the kinase hinge-binding region, and the acetic acid moiety allows for direct conjugation to other molecular fragments to modulate potency, selectivity, and pharmacokinetic properties . This convergent approach enables efficient parallel synthesis of compound libraries for lead optimization.

Focused Libraries Targeting CNS Disorders

The predicted increase in lipophilicity (cLogP ~0.9) compared to its non-halogenated analog positions this compound favorably for designing molecules intended to cross the blood-brain barrier (BBB) [1]. It serves as an ideal core for creating focused libraries targeting central nervous system (CNS) disorders, where the optimal cLogP for BBB penetration is often in the 1-3 range . The amino and carboxylic acid groups provide convenient anchors for modulating properties to achieve the desired balance of potency, brain exposure, and off-target selectivity.

Bifunctional Probes and PROTAC Synthesis

The orthogonal reactivity of the bromine and the carboxylic acid makes this compound uniquely suited for constructing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) [1]. The acid handle can be used to attach a ligand for a target protein of interest, while the bromine atom provides a late-stage functionalization point to attach a linker and subsequently an E3 ligase ligand . This modular approach streamlines the challenging and iterative process of PROTAC development.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
C-Br cross-coupling handle availability
Suzuki-Miyaura coupling scope and amide conjugation efficiency
CNS-focused library design
Predicted lipophilicity range
Experimental logP/logD and brain penetration model review
Bifunctional probe and PROTAC synthesis
Orthogonal reactive handles
Sequential functionalization feasibility and linker attachment strategy

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